
Ethyl 2,6-difluoro-3-isopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-difluoro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H13F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-difluoro-3-isopropoxybenzoate typically involves the esterification of 2,6-difluoro-3-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for greater efficiency and scalability compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-difluoro-3-isopropoxybenzoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The isopropoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide or thiolates, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Oxidation: The major product is 2,6-difluoro-3-isopropoxybenzaldehyde.
Reduction: The major product is 2,6-difluoro-3-isopropoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2,6-difluoro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,6-difluoro-3-isopropoxybenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electronegativity of fluorine.
Comparación Con Compuestos Similares
Ethyl 2,6-difluoro-3-isopropoxybenzoate can be compared with other similar compounds such as:
Ethyl 2,6-difluorobenzoate: Lacks the isopropoxy group, making it less sterically hindered.
Ethyl 3-isopropoxybenzoate: Lacks the fluorine atoms, resulting in different electronic properties.
Ethyl 2,6-dichloro-3-isopropoxybenzoate: Chlorine atoms replace fluorine, leading to different reactivity and binding properties.
This compound is unique due to the combination of fluorine atoms and the isopropoxy group, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H14F2O3 |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
ethyl 2,6-difluoro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14F2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
QWOXESOIBSMVCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1F)OC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


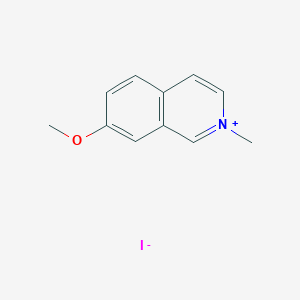
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)



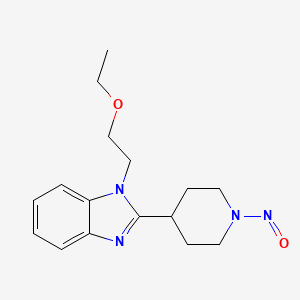
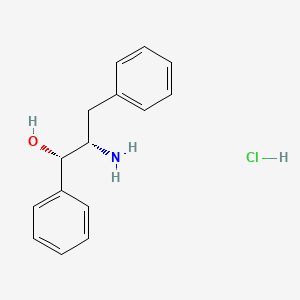
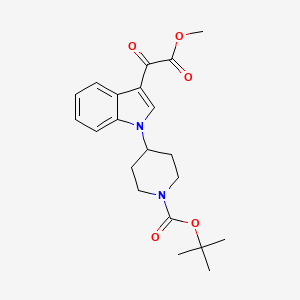
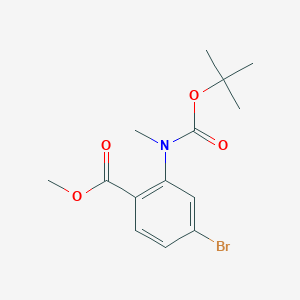




![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
